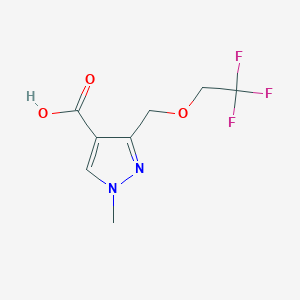

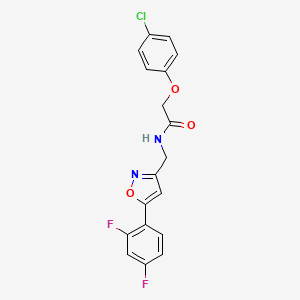

![molecular formula C24H18FNO4 B2491374 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide CAS No. 923112-99-6](/img/structure/B2491374.png)

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide often involves complex chemical reactions aimed at introducing specific functional groups to achieve desired properties. For instance, the automated synthesis of related compounds demonstrates the intricate steps required, including nucleophilic fluorination, purification through preparative HPLC, and achieving high radiochemical purity and yield within a succinct synthesis timeline (Hayashi et al., 2012). These processes underscore the methodological precision and chemical understanding required to synthesize such compounds effectively.

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is often characterized using techniques like NMR, UV, and mass spectral data. These analyses provide insights into the compound's chemical environment, bond lengths, angles, and overall molecular conformation, which are critical for understanding its chemical behavior and interactions (Manolov et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds reveal their reactivity and potential applications. For example, the radiosynthesis of related fluorinated compounds showcases their utility in labeling and molecular imaging, indicating the compound's significance in biomedical research (Liu et al., 2017). The intricate reactions, including nucleophilic substitution and the optimization of reaction conditions, highlight the compound's versatile chemical nature.

Applications De Recherche Scientifique

Antitumor Agent Discovery

Researchers have identified compounds related to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide as potent antitumor agents. For instance, studies have highlighted their ability to block AKT phosphorylation and induce apoptosis in cancer cells, as well as exhibit anti-angiogenesis activity, suggesting their potential as cancer therapeutics (Yin et al., 2013).

G Protein-Coupled Receptor (GPR35) Agonists

Certain analogues of this compound have been developed as potent and selective agonists for the orphan G protein-coupled receptor GPR35, showing promise for the study and potential treatment of diseases related to this receptor (Thimm et al., 2013).

Synthesis and Medicinal Chemistry

The compound and its derivatives have been synthesized through environmentally friendly methods, showing significant antimicrobial activity. Such research underscores the compound's relevance in developing new therapeutic agents against bacterial and fungal infections (Tiwari et al., 2018).

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of fluorobenzamides containing this compound, specifically against Gram-positive and Gram-negative bacteria, indicating their potential in addressing microbial resistance issues (Desai et al., 2013).

Material Science Applications

Research has also explored the unique fluorescence properties of related compounds, making them suitable for sensor development and other applications in material science. Their environment-sensitive fluorescence behavior, particularly in protic environments, highlights their utility in developing novel fluorescence-based sensors (Uchiyama et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4/c1-2-29-19-10-5-15(6-11-19)23-14-21(27)20-13-18(9-12-22(20)30-23)26-24(28)16-3-7-17(25)8-4-16/h3-14H,2H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHHMTRDFCUJBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)

![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)

![Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2491293.png)

![methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2491294.png)

![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)

![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2491301.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)